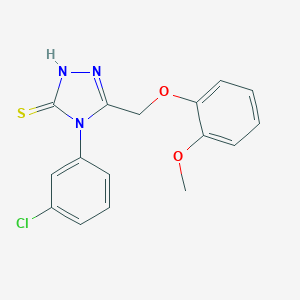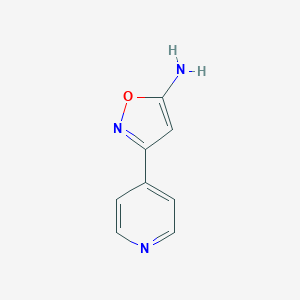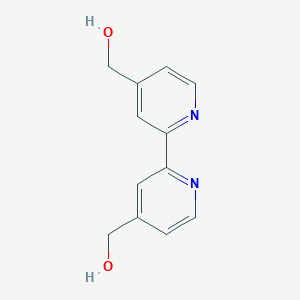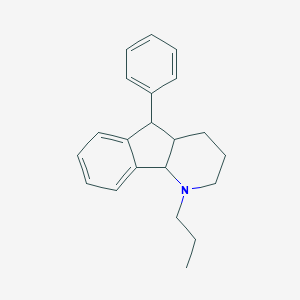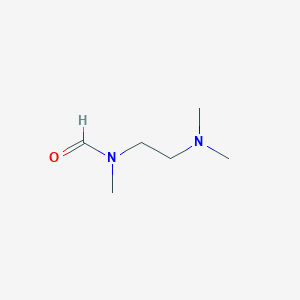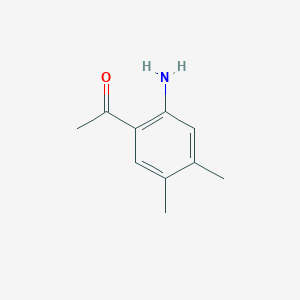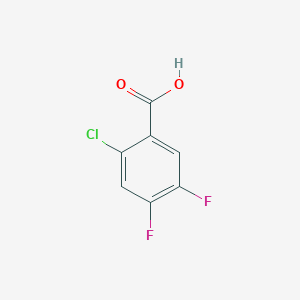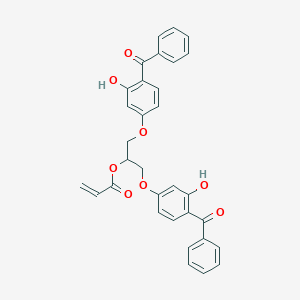
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acrylate-based compounds involves the reaction of acryloyl chloride with hydroxy or ether compounds in the presence of a catalyst such as triethylamine, under controlled conditions to ensure the formation of the desired product. For example, in the synthesis of polymeric hydrogels, a novel crosslinker is synthesized using acryloyl chloride and specific hydroxy compounds, demonstrating the versatility of acrylate derivatives in polymer synthesis A. Arun & B. Reddy, 2005.
Molecular Structure Analysis
Molecular structure analysis of acrylate compounds, including 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate, often utilizes spectroscopic techniques such as FTIR and NMR. These methods provide detailed insights into the compound's functional groups, molecular geometry, and electronic structure, which are crucial for understanding its reactivity and properties M. Ghaemy, S. Bekhradnia, & Maryam Heidaripour, 2008.
Chemical Reactions and Properties
Acrylate derivatives participate in various chemical reactions, including polymerization and crosslinking, to form polymers with unique properties. For instance, conjugate substitution and addition reactions involving acrylate compounds lead to the formation of degradable polymers, highlighting the compound's role in developing environmentally friendly materials Yasuhiro Kohsaka, T. Miyazaki, & Keito Hagiwara, 2018.
Physical Properties Analysis
The physical properties of acrylate-based compounds, such as their viscosity, refractive index, and thermal behavior, are crucial for their application in materials science. These properties are determined through experimental studies, including differential scanning calorimetry (DSC) and polarized optical microscopy (POM), to assess the compound's suitability for specific applications M. Qi, 2000.
Chemical Properties Analysis
The chemical properties of acrylate compounds, including reactivity, polymerization behavior, and the ability to form complexes with metals, are integral to their functionality in various domains. Studies on polymeric systems based on acrylate derivatives reveal their potential in creating advanced materials with desirable chemical and physical properties K. Davy & M. Braden, 1991.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
One critical area of research involves assessing the environmental and health impacts of chemical compounds with similar structures or functionalities. For example, studies on bisphenol A (BPA) and its analogs have highlighted concerns regarding their endocrine-disrupting effects and potential implications for human health and the environment (Lagos-Cabré & Moreno, 2012). These investigations are crucial for understanding the broader implications of using such chemicals in industrial applications.
Polymer Chemistry and Applications
Compounds with acrylate functionalities are pivotal in polymer chemistry, where they are utilized in creating high-performance polymers due to their ability to undergo rapid polymerization and form materials with desirable mechanical properties. The synthesis of terpolymers, which involves free radical solution polymerization of monomers including those with benzoyl and acrylate groups, demonstrates the versatility of these compounds in creating materials with tailored properties for specific applications (Srivastava et al., 2002).
Biomedical Applications
Acrylic bone cements and dental materials research highlight the biomedical applications of compounds containing acrylate and benzoyl groups. These studies explore the kinetics of polymerization, the role of amine activators, and the implications of residual monomers on toxicity and biocompatibility (Vázquez et al., 1998). Such insights are valuable for the development of safe and effective medical and dental materials.
Degradation and Stability
Research into the degradation of polymeric materials under various conditions, such as exposure to infrared light, provides essential information on the longevity and stability of materials made from compounds like 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate. Understanding the mechanisms and factors affecting material degradation is crucial for the design and application of these materials in environments where they are exposed to high-intensity light or other degradative conditions (Osenbach et al., 2004).
Eigenschaften
IUPAC Name |
1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVIDCCKLYDABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545737 | |
| Record name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate | |
CAS RN |
103637-50-9 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103637-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

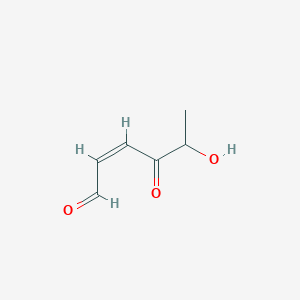
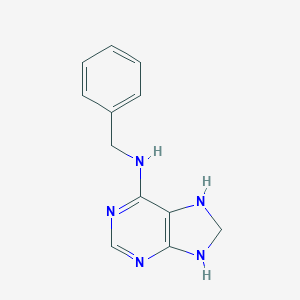

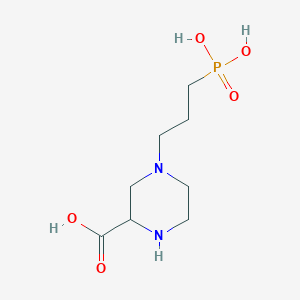
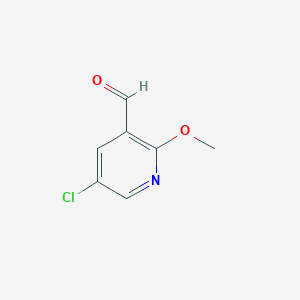
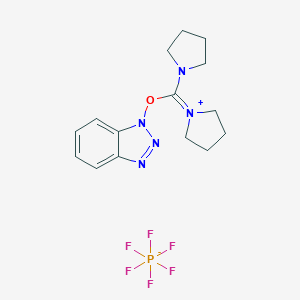
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
